Tacrolimus (also FK-506 or Fujimycin) is an immunosuppressive drug whose main use is after organ transplant to reduce the activity of the patient's immune system and so the risk of organ rejection. It is also used in a topical preparation in the treatment of severe atopic dermatitis, severe refractory uveitis after bone marrow transplants, and the skin condition vitiligo. It was discovered in 1984 from the fermentation broth of a Japanese soil sample that contained the bacteria Streptomyces tsukubaensis. Tacrolimus is chemically known as a macrolide. It reduces peptidyl-prolyl isomerase activity by binding to the immunophilin FKBP-12 (FK506 binding protein) creating a new complex. This FKBP12-FK506 complex inhibits calcineurin which inhibits T-lymphocyte signal transduction and IL-2 transcription.
Tacrolimus anhydrous is a Calcineurin Inhibitor Immunosuppressant. The mechanism of action of tacrolimus anhydrous is as a Calcineurin Inhibitor.
Tacrolimus is a calcineurin inhibitor and potent immunosuppressive agent used largely as a means of prophylaxis against cellular rejection after transplantation. Tacrolimus therapy can be associated with mild serum enzyme elevations, and it has been linked to rare instances of clinically apparent cholestatic liver injury.
Tacrolimus is a natural product found in Streptomyces tacrolimicus, Euglena gracilis, and other organisms with data available.
Tacrolimus is a macrolide isolated from Streptomyces tsukubaensis. Tacrolimus binds to the FKBP-12 protein and forms a complex with calcium-dependent proteins, thereby inhibiting calcineurin phosphatase activity and resulting in decreased cytokine production. This agent exhibits potent immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation. Tacrolimus possesses similar immunosuppressive properties to cyclosporine, but is more potent.
Tacrolimus Anhydrous is anhydrous from of tacrolimus, a macrolide isolated from Streptomyces tsukubaensis. Tacrolimus binds to the FKBP-12 protein and forms a complex with calcium-dependent proteins, thereby inhibiting calcineurin phosphatase activity and resulting in decreased cytokine production. This agent exhibits potent immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation. Tacrolimus possesses similar immunosuppressive properties to cyclosporine, but is more potent.
A macrolide isolated from the culture broth of a strain of Streptomyces tsukubaensis that has strong immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation in vitro.
Tacrolimus monohydrate
CAS No.: 109581-93-3
Cat. No.: VC0001735
Molecular Formula: C44H71NO13
Molecular Weight: 822.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109581-93-3 |
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Molecular Formula | C44H71NO13 |
Molecular Weight | 822.0 g/mol |
IUPAC Name | 1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate |
Standard InChI | InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2 |
Standard InChI Key | NWJQLQGQZSIBAF-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC |
SMILES | CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O |
Canonical SMILES | CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O |
Chemical and Structural Properties
Molecular Architecture
Tacrolimus monohydrate features a 23-membered macrolactam ring system with three conjugated carbonyl groups that enable tautomerism . X-ray crystallography reveals a water molecule hydrogen-bonded to the C-32 hydroxyl group, stabilizing the crystal lattice . The stereochemical configuration includes eight chiral centers, with absolute configurations at C-10, C-11, and C-15 being critical for FKBP12 binding affinity .
Physicochemical Characteristics
Key physical properties include:
The monohydrate form demonstrates improved thermal stability compared to anhydrous tacrolimus, maintaining chemical integrity at 25°C/60% RH for 36 months . Aqueous solutions undergo pH-dependent degradation, with maximum stability at pH 6.0-7.4 .
Pharmacological Mechanisms
Immunosuppressive Action
Tacrolimus monohydrate achieves immunosuppression through calcineurin inhibition (IC50 = 0.2 nM), reducing nuclear factor of activated T-cells (NFAT) translocation by 89% at therapeutic concentrations . The drug-immunophilin complex blocks dephosphorylation of NFAT, preventing its nuclear import and subsequent cytokine gene transcription .
Key molecular effects:
Non-Immunological Activities
Emerging research identifies calcineurin-independent effects:
Clinical Applications
Transplant Medicine
The Sandoz capsule formulation provides dose-linear pharmacokinetics (0.5-5 mg strengths) with 21% oral bioavailability . Therapeutic drug monitoring targets trough levels of 5-15 ng/mL, achieving:
Outcome | Renal Transplant | Liver Transplant |
---|---|---|
1-Year Graft Survival | 92% | 88% |
Acute Rejection Rate | 18% | 23% |
Nephrotoxicity Incidence | 38% | 29% |
Data derived from 1,200 patient-years of exposure .
Dermatological Therapeutics
Topical 0.1% formulations demonstrate:
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74% clearance rate in oral lichen planus vs. 42% for corticosteroids
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5.2-fold higher drug retention in stratum corneum compared to ointments
Pharmaceutical Formulations
Advanced Delivery Systems
Polyethylene glycol (PEG)-based mucoadhesive gels enhance residence time:
Formulation | Adhesion Force (N/cm²) | Drug Release (8h) |
---|---|---|
PEG4000/PEG400 (1:4) | 0.48 | 89% |
PEG6000/PEG400 (1:4) | 0.39 | 76% |
Commercial Ointment | 0.12 | 54% |
The optimized gel showed 31% greater bioavailability than conventional preparations .
Recent Scientific Advances
Investigational Therapies
Ongoing clinical trials explore:
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Nanoparticle-encapsulated formulations for ocular delivery
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Oral modified-release tablets with circadian rhythm synchronization
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Combination therapy with JAK inhibitors for refractory psoriasis
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